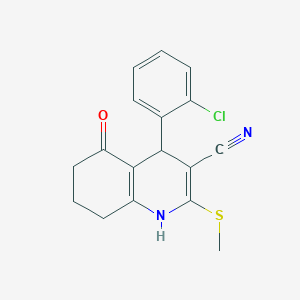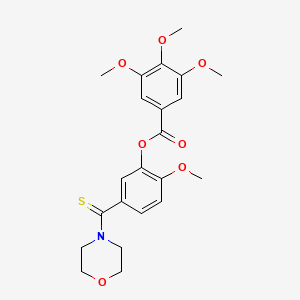
N-(3-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chlorophenyl)-2,2,4,6-Tetramethyl-1,2-Dihydroquinoline-1-Carboxamide: is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group and a dihydroquinoline moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenyl)-2,2,4,6-Tetramethyl-1,2-Dihydroquinoline-1-Carboxamide typically involves the following steps:
Formation of the Dihydroquinoline Core: The dihydroquinoline core can be synthesized through a cyclization reaction involving aniline derivatives and ketones under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the dihydroquinoline intermediate.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation Products: Hydroxylated or carbonyl derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It may be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biology and Medicine:
Pharmacology: The compound’s structure suggests potential biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.
Industry:
Manufacturing: Used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(3-Chlorophenyl)-2,2,4,6-Tetramethyl-1,2-Dihydroquinoline-1-Carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparaison Avec Des Composés Similaires
N-(3-Chlorophenyl)-2,2,4,6-Tetramethyl-1,2-Dihydroquinoline-1-Carboxamide: can be compared with other chlorophenyl derivatives and dihydroquinoline compounds, such as:
Uniqueness:
- The presence of the carboxamide group in N-(3-Chlorophenyl)-2,2,4,6-Tetramethyl-1,2-Dihydroquinoline-1-Carboxamide distinguishes it from other similar compounds, potentially offering unique reactivity and biological activity. The combination of the chlorophenyl group and the dihydroquinoline core also contributes to its distinct chemical properties and potential applications.
This detailed article provides a comprehensive overview of N-(3-Chlorophenyl)-2,2,4,6-Tetramethyl-1,2-Dihydroquinoline-1-Carboxamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C20H21ClN2O |
|---|---|
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-2,2,4,6-tetramethylquinoline-1-carboxamide |
InChI |
InChI=1S/C20H21ClN2O/c1-13-8-9-18-17(10-13)14(2)12-20(3,4)23(18)19(24)22-16-7-5-6-15(21)11-16/h5-12H,1-4H3,(H,22,24) |
Clé InChI |
LZLGLMIWGHIOBG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclohexyl-5-[(2-cyclohexyl-1,3-benzoxazol-5-yl)methyl]-1,3-benzoxazole](/img/structure/B11661498.png)
![2,5-dimethyl-N'-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide](/img/structure/B11661499.png)
![1-[(4-Bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B11661505.png)
![N-(4-methoxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11661507.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11661516.png)
![2-(4-Fluorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane](/img/structure/B11661519.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11661526.png)


![(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661540.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11661543.png)
![5-[(4-bromophenyl)methylsulfanyl]-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11661549.png)


